Methyl 2-(4-formylphenoxy)isonicotinate is a chemical compound with the molecular formula and a molecular weight of 257.24 g/mol. It is classified as an ester derived from isonicotinic acid, featuring a pyridine ring and a formylphenoxy group. This compound is primarily utilized in scientific research due to its notable biological properties, including antitumor and antibacterial activities.
The compound can be synthesized through various methods, with its synthesis involving the reaction of 4-formylphenol with isonicotinic acid, typically in the presence of a condensing agent. The compound is available for research purposes and is not intended for therapeutic applications.
Methyl 2-(4-formylphenoxy)isonicotinate falls under the category of organic compounds, specifically within the realm of heterocyclic compounds due to the presence of the pyridine ring. It is also classified as an aromatic compound owing to its phenolic structure.
The synthesis of Methyl 2-(4-formylphenoxy)isonicotinate can be achieved through several methods:
Methyl 2-(4-formylphenoxy)isonicotinate has a complex molecular structure characterized by:
The structural representation can be expressed using various notations:
InChI=1S/C14H11NO4/c1-18-14(17)11-6-7-15-13(8-11)19-12-4-2-10(9-16)3-5-12/h2-9H,1H3...
COC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)C=O
.The molecular geometry suggests that it possesses both polar and nonpolar characteristics, influencing its solubility in various solvents.
Methyl 2-(4-formylphenoxy)isonicotinate can undergo several chemical transformations:
Each reaction type requires specific reagents and conditions to ensure successful transformation while maintaining product integrity.
Methyl 2-(4-formylphenoxy)isonicotinate exhibits biological activity through various mechanisms:
Methyl 2-(4-formylphenoxy)isonicotinate has several significant applications in scientific research:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 142434-22-8
CAS No.: 158905-17-0
CAS No.: 13463-39-3